7-Chloro-2-[2-(4-methoxyphenyl)ethyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
7-chloro-2-[2-(4-methoxyphenyl)ethyl]-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines elements of chromene and pyrrole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-[2-(4-methoxyphenyl)ethyl]-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and chlorination steps. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions
7-chloro-2-[2-(4-methoxyphenyl)ethyl]-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
7-chloro-2-[2-(4-methoxyphenyl)ethyl]-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It may be investigated for its pharmacological properties and potential therapeutic uses.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-chloro-2-[2-(4-methoxyphenyl)ethyl]-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromene and pyrrole derivatives, such as:
- 7-chloro-2-[2-(4-fluorophenyl)ethyl]-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione
- 7-chloro-2-[2-(4-hydroxyphenyl)ethyl]-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione
Uniqueness
What sets 7-chloro-2-[2-(4-methoxyphenyl)ethyl]-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione apart is its specific combination of functional groups and structural features, which confer unique chemical and biological properties
Properties
Molecular Formula |
C26H20ClNO4 |
---|---|
Molecular Weight |
445.9 g/mol |
IUPAC Name |
7-chloro-2-[2-(4-methoxyphenyl)ethyl]-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H20ClNO4/c1-31-19-10-7-16(8-11-19)13-14-28-23(17-5-3-2-4-6-17)22-24(29)20-15-18(27)9-12-21(20)32-25(22)26(28)30/h2-12,15,23H,13-14H2,1H3 |
InChI Key |
HDGBVBKWUQVBPB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
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